Fumarato de Rupatadina

Descripción general

Descripción

El fumarato de rupatadina es un antihistamínico de segunda generación y un antagonista del factor activador de plaquetas. Se utiliza principalmente para tratar la rinitis alérgica y la urticaria crónica. Este compuesto es conocido por sus propiedades no sedantes y sus efectos de larga duración, lo que lo convierte en una opción preferida para controlar los síntomas de la alergia .

Aplicaciones Científicas De Investigación

El fumarato de rupatadina tiene una amplia gama de aplicaciones de investigación científica:

Tecnología farmacéutica: Se han realizado investigaciones sobre el desarrollo de películas orodispersables con this compound encapsulado en micropartículas de etilcelulosa para enmascarar el sabor y mejorar el cumplimiento del paciente.

Estudios bioanalíticos: Se han desarrollado métodos para la cuantificación rápida de la rupatadina en plasma humano, lo cual es crucial para los estudios farmacocinéticos y de biodisponibilidad.

Mecanismo De Acción

El fumarato de rupatadina ejerce sus efectos actuando como un antagonista dual del receptor H1 de la histamina y del receptor del factor activador de plaquetas. Durante una respuesta alérgica, los mastocitos liberan histamina y otras sustancias que causan síntomas como la obstrucción nasal, la rinorrea, el picor y la hinchazón. La rupatadina bloquea estos receptores, impidiendo que estos mediadores ejerzan sus efectos y reduciendo la gravedad de los síntomas alérgicos .

Análisis Bioquímico

Biochemical Properties

Rupatadine fumarate interacts with histamine H1 receptors and PAF receptors . It inhibits the degranulation of mast cells induced by immunological and non-immunological stimuli, and inhibits the release of cytokines, particularly of the tumor necrosis factors (TNF) in human mast cells and monocytes .

Cellular Effects

Rupatadine fumarate reduces allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . It prevents histamine and PAF from exerting their effects, thereby reducing the severity of allergic symptoms .

Molecular Mechanism

Rupatadine fumarate is a dual histamine H1 receptor and PAF receptor antagonist . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances. Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorrhea, itching, and swelling. PAF contributes to rhinorrhea and nasal blockage. By blocking both the H1 receptor and PAF receptor, rupatadine fumarate prevents these mediators from exerting their effects .

Temporal Effects in Laboratory Settings

Rupatadine fumarate has a rapid onset of action and a prolonged duration of activity . It has been found to be effective and safe in a variety of randomized clinical trials in both seasonal and perennial allergic rhinitis, as well as in chronic urticaria .

Dosage Effects in Animal Models

Rupatadine fumarate showed complete differentiation in its blockade of CNS and lung histamine H1 receptors in an ex vivo guinea pig model . It promoted the resolution of pulmonary inflammation and fibrosis in a dose-dependent manner .

Metabolic Pathways

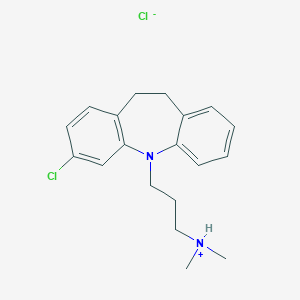

Rupatadine fumarate undergoes significant presystemic metabolism when administered orally . The most important biotransformation pathways of rupatadine include oxidative processes, oxidation of the pyridine-methyl group to carboxylic acid, N-dealkylation of piperidine nitrogen, and hydroxylation of the 3-, 5- and 6-positions in the tricyclic ring system .

Transport and Distribution

Rupatadine fumarate is rapidly absorbed with a Tmax of 1 h . Administration with a high-fat meal increases exposure by 23% and increases Tmax to 2 h . It is highly protein-bound (98–99%) and is well distributed in tissues .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

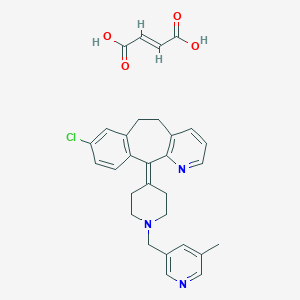

El fumarato de rupatadina se sintetiza mediante un proceso de varios pasos. Los pasos clave incluyen la reacción de Grignard de una N-alquil-4-cloropiperidina con un intermedio de benzocicloheptapiridinona, seguido de deshidratación . El método de preparación implica el uso de una solución acuosa de ácido fumárico, calentamiento y la adición gota a gota de la solución de diclorometano de rupatadina. La mezcla se calienta, agita y cristaliza para obtener this compound .

Métodos de producción industrial

En entornos industriales, las tabletas de this compound se producen utilizando un proceso de tableteado directo de polvo. Este método implica mezclar this compound con lactosa, celulosa microcristalina, povidona K, manitol, óxido de hierro y un lubricante. La mezcla se comprime entonces en tabletas .

Análisis De Reacciones Químicas

Tipos de reacciones

El fumarato de rupatadina se somete a diversas reacciones químicas, entre ellas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes

Uno de los métodos para analizar la rupatadina implica la medición de su fluorescencia nativa en presencia de ácido sulfúrico y dodecil sulfato de sodio .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen desloratadina y sus derivados hidroxilados .

Comparación Con Compuestos Similares

El fumarato de rupatadina se compara con otros antihistamínicos de segunda generación como la loratadina y la desloratadina. A diferencia de estos compuestos, la rupatadina también tiene propiedades antagonistas del factor activador de plaquetas, lo que la hace única en su acción dual . Otros compuestos similares incluyen cetirizina y fexofenadina, que también son antihistamínicos no sedantes pero carecen de la actividad antagonista del factor activador de plaquetas .

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBLCDXVHQWMSU-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182349-12-8 | |

| Record name | Rupatadine fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182349-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rupatadine fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182349128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-but-2-enedioic acid;8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUPATADINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ6OT32M93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Rupatadine fumarate is a dual antagonist of histamine H1 receptors and platelet-activating factor (PAF) receptors. [] It primarily exerts its anti-allergic effects by blocking histamine's actions at H1 receptors, effectively reducing symptoms like sneezing, itching, rhinorrhea, and conjunctivitis. Additionally, by antagonizing PAF receptors, Rupatadine fumarate may further contribute to alleviating nasal congestion and inflammation associated with allergic responses. []

A: The molecular formula of Rupatadine fumarate is C32H36ClN3O8, and its molecular weight is 622.1 g/mol. []

A: The 1H and 13C NMR spectroscopic data for Rupatadine fumarate and its impurities have been reported. [] Furthermore, research has identified characteristic peaks in the X-ray powder diffraction spectrum of Rupatadine fumarate. [] This information is crucial for structural confirmation and impurity profiling.

A: Studies using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray diffraction (XRD) have demonstrated that while direct compression doesn't significantly alter the crystalline state of Rupatadine fumarate itself, it can influence the excipients' properties, such as lactose crystallization. [] This information is vital for optimizing tablet formulation and manufacturing processes.

A: Compatibility studies employing DSC, TGA, XDR, and infrared spectroscopy (IRS) have shown that Rupatadine fumarate exhibits good compatibility with various excipients commonly used in tablet formulations, indicating its suitability for pharmaceutical development. []

A: Research suggests that using a 0.1 mol·L-1 hydrochloric acid solution as a solvent and a rotating speed of 100 r·min-1 in the rotating basket method is suitable for determining the dissolution rate of Rupatadine fumarate capsules. []

A: Formulating Rupatadine fumarate as oral fast-dissolving films (OFDF) using polymers like pullulan and HPMC has demonstrated improved dissolution in the oral cavity, potentially enhancing its bioavailability. [] Moreover, preparing Rupatadine fumarate as a beta-cyclodextrin inclusion complex has shown a nearly 40-fold enhancement in solubility. []

A: Studies have investigated the stability of Rupatadine fumarate under various stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. [] These studies guide the selection of appropriate storage conditions and packaging materials to maintain drug product quality.

ANone: Several approaches have been explored to mask the bitter taste of Rupatadine fumarate. These include:

- Encapsulation in ethylcellulose microparticles: This method, utilizing spray drying techniques, effectively masks the bitterness while ensuring appropriate drug release. [, ]

- Incorporation into orodispersible minitablets: This approach enhances patient compliance, especially for pediatric and geriatric populations, by eliminating the need for swallowing and minimizing contact time with taste buds. []

- Formulation as taste-masked dry suspensions: Utilizing hot-melt extrusion technology with high-molecular polymers as carriers effectively masks the taste and ensures rapid drug dissolution. []

ANone: Various analytical techniques have been developed and validated for the determination of Rupatadine fumarate in bulk drug substances, pharmaceutical formulations, and biological matrices. These include:

- UV Spectrophotometry: This simple and cost-effective technique has been widely used for Rupatadine fumarate quantification, utilizing specific wavelengths for detection. [, , , ]

- High-Performance Liquid Chromatography (HPLC): This versatile method offers high sensitivity and selectivity, allowing the simultaneous determination of Rupatadine fumarate and its related substances in various matrices. [, , , , , ]

- High-Performance Thin-Layer Chromatography (HPTLC): This technique provides a rapid and efficient method for analyzing Rupatadine fumarate in bulk drugs and formulations. []

- Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-MS/MS: These highly sensitive and selective techniques are employed for the accurate quantification of Rupatadine fumarate in biological fluids, enabling pharmacokinetic studies. [, , , ]

ANone: Studies in healthy volunteers have characterized the pharmacokinetic profile of Rupatadine fumarate, revealing:

- Rapid absorption and distribution: Rupatadine fumarate exhibits a relatively short time to reach maximum plasma concentration (Tmax) ranging from 0.78 to 1.14 hours. [, ]

- Relatively slow elimination: The half-life (t1/2) of Rupatadine fumarate ranges from 5.3 to 11.5 hours. [, ]

- Linear pharmacokinetics: The plasma concentration of Rupatadine fumarate generally increases proportionally with the administered dose within the therapeutic range. []

A: Some studies have suggested potential sex-related differences in the pharmacokinetic parameters of Rupatadine fumarate, particularly in the main pharmacokinetic parameters between males and females. [, ] Further research is needed to confirm these findings and understand their clinical significance.

A: Rupatadine fumarate has demonstrated significant efficacy in managing allergic rhinitis symptoms in clinical trials. [, ] Notably, a multicenter study in Korean patients with perennial allergic rhinitis (PAR) highlighted Rupatadine's effectiveness in reducing both morning and evening symptoms, potentially offering advantages over other antihistamines like Bepotastine. []

A: Research utilizing Caco-2 cell models, an in vitro model of the intestinal epithelial barrier, has been conducted to assess the transport characteristics of Rupatadine fumarate. [] Findings indicate that Rupatadine fumarate is actively transported across the Caco-2 monolayer and that it is a substrate of P-glycoprotein (P-gp), an efflux transporter protein. [] These findings have implications for understanding Rupatadine fumarate's absorption and bioavailability.

A: In vitro studies using the Caco-2 cell model indicate that Rupatadine fumarate is a substrate of the P-gp efflux transporter. [] This interaction may impact the drug's absorption and bioavailability. Further research is warranted to elucidate the clinical significance of this interaction and determine if dosage adjustments are necessary in specific patient populations.

A: Many studies emphasize validating the analytical methods used for quantifying Rupatadine fumarate in various matrices. [, , , ] These validations, typically following ICH guidelines, ensure the accuracy, precision, selectivity, sensitivity, and robustness of the methods, supporting their reliability for quality control and research purposes.

ANone: Quality control plays a crucial role in ensuring the consistent production of Rupatadine fumarate tablets that meet established quality standards. Manufacturers adhere to Good Manufacturing Practices (GMP) guidelines and implement various measures, including:

- Raw material testing: Verifying the identity, purity, and quality of all starting materials used in the formulation. []

- In-process controls: Monitoring critical process parameters during tablet manufacturing, such as compression force, to ensure uniformity and desired tablet properties. []

- Finished product testing: Conducting comprehensive testing on finished tablets, including assay, dissolution, disintegration, friability, and other relevant parameters, to ensure compliance with specifications. []

- Stability testing: Evaluating the stability of Rupatadine fumarate tablets under various storage conditions to determine shelf life and appropriate packaging requirements. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.